Benzenemethanamine, N-butyl-3-chloro-5-fluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenemethanamine, N-butyl-3-chloro-5-fluoro- is an organic compound that belongs to the class of substituted benzenemethanamines. This compound is characterized by the presence of a butyl group, a chlorine atom, and a fluorine atom attached to the benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzenemethanamine, N-butyl-3-chloro-5-fluoro- typically involves the following steps:
Nitration: The benzene ring is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amine group.
Substitution: The amine group is then substituted with a butyl group.
Halogenation: Chlorine and fluorine atoms are introduced to the benzene ring through halogenation reactions.
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration and reduction processes, followed by halogenation under controlled conditions. The use of catalysts and specific reaction conditions ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: Benzenemethanamine, N-butyl-3-chloro-5-fluoro- can undergo oxidation reactions to form corresponding oxides.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can undergo substitution reactions where the chlorine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various halogenating agents are employed.
Major Products:
Oxidation: Formation of benzenemethanamine oxides.
Reduction: Formation of butyl-substituted amine derivatives.
Substitution: Formation of various substituted benzenemethanamines.
Wissenschaftliche Forschungsanwendungen
Benzenemethanamine, N-butyl-3-chloro-5-fluoro- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzenemethanamine, N-butyl-3-chloro-5-fluoro- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biochemical effects. The presence of chlorine and fluorine atoms enhances its reactivity and specificity towards certain targets.
Vergleich Mit ähnlichen Verbindungen
- Benzenemethanamine, N-butyl-3-chloro-2-fluoro-
- Benzenemethanamine, N-butyl-3-chloro-4-fluoro-
- Benzenemethanamine, N-butyl-3-chloro-6-fluoro-
Comparison: Benzenemethanamine, N-butyl-3-chloro-5-fluoro- is unique due to the specific positioning of the chlorine and fluorine atoms on the benzene ring. This positioning affects its chemical reactivity and interaction with other molecules, making it distinct from its similar counterparts.
Eigenschaften
CAS-Nummer |
90390-37-7 |
---|---|
Molekularformel |
C11H15ClFN |
Molekulargewicht |
215.69 g/mol |
IUPAC-Name |
N-[(3-chloro-5-fluorophenyl)methyl]butan-1-amine |
InChI |
InChI=1S/C11H15ClFN/c1-2-3-4-14-8-9-5-10(12)7-11(13)6-9/h5-7,14H,2-4,8H2,1H3 |
InChI-Schlüssel |
KJMFIDSZWSKRED-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNCC1=CC(=CC(=C1)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.